Pentopril

Catalog No.
S628989
CAS No.
82924-03-6
M.F
C18H23NO5
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentopril

CAS Number

82924-03-6

Product Name

Pentopril

IUPAC Name

(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1

InChI Key

NVXFXLSOGLFXKQ-JMSVASOKSA-N

SMILES

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O

Synonyms

1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid, CGS 13945, CGS-13945, pentopril

Canonical SMILES

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](C)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O

Pentopril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, pentopril is hydrolyzed into its active form pentoprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Pentoprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

While classified as an ACE inhibitor, Pentopril is not directly interchangeable with other agents in this class due to significant structural and pharmacokinetic differences. Its identity as a non-sulfhydryl compound distinguishes it from captopril, potentially influencing its side-effect profile and off-target activities. Furthermore, as a prodrug with a rapid in vivo conversion to its active form, pentoprilat, its pharmacokinetic profile and onset of action differ from both actively administered drugs like captopril and lisinopril, and other prodrugs like enalapril which has a slower onset. These variations in chemical structure and biological processing can lead to different outcomes in sensitive experimental systems, making arbitrary substitution a risk to research reproducibility.

Distinctive Non-Sulfhydryl Structure to Avoid Thiol-Associated Effects

Unlike the first-generation ACE inhibitor captopril, pentopril does not contain a sulfhydryl (-SH) group. The thiol moiety in captopril has been associated with specific adverse effects such as rash and taste disturbances. The absence of this group in pentopril offers a structural alternative for studies where thiol-related interactions or side effects are a confounding factor.

Evidence DimensionChemical Structure
Target Compound DataNon-sulfhydryl containing
Comparator Or BaselineCaptopril: Sulfhydryl-containing
Quantified DifferenceAbsence of a sulfhydryl group
ConditionsChemical structure comparison

For research applications requiring ACE inhibition without the potential confounding effects of a thiol group, Pentopril provides a more specific tool.

Rapid In Vivo Conversion to Active Metabolite

Pentopril is a prodrug that is rapidly and completely hydrolyzed to its active metabolite, pentoprilat, upon entering systemic circulation, with an elimination half-life of approximately 1 minute for the parent drug in rats. This contrasts with other ACE inhibitors like lisinopril, which is not a prodrug, and enalapril, which requires hepatic de-esterification for activation, leading to a more delayed onset of action. The rapid conversion of pentopril provides a quick onset of ACE inhibition by its active form.

Evidence DimensionProdrug Conversion Rate
Target Compound DataRapid and complete hydrolysis in circulation (t1/2 ~1 min for parent drug)
Comparator Or BaselineEnalapril: Slower hepatic de-esterification for activation. Lisinopril: Not a prodrug.
Quantified DifferenceSignificantly faster conversion to active form compared to other prodrug ACE inhibitors.
ConditionsIn vivo pharmacokinetic studies in rats.

For experimental models requiring a rapid onset of ACE inhibition after administration, Pentopril's pharmacokinetic profile as a rapidly activated prodrug offers a distinct advantage.

High-Yield Synthesis Potential for Scalable Use

The synthesis of Pentopril has been reported with typical reaction yields in the range of 75-85%. This compares favorably with some multi-step syntheses of other ACE inhibitors and suggests a synthetically viable route for larger-scale preparation. For comparison, a specific synthesis of captopril reported a 93% yield in its final step, though overall process yields can vary significantly based on the chosen synthetic route.

Evidence DimensionReported Synthesis Yield
Target Compound Data75-85% typical yield
Comparator Or BaselineCaptopril: 93% yield reported for a specific final synthesis step.
Quantified DifferenceComparable and potentially high-yield synthesis.
ConditionsReported laboratory synthesis conditions.

A high-yield synthesis pathway is a key consideration for procurement in larger quantities, suggesting potential for cost-effectiveness and reliable supply for ongoing research needs.

Defined In-Vivo Potency of Active Metabolite

The active metabolite of Pentopril, pentoprilat, exhibits a mean concentration for 50% of maximum inhibition (IC50) of 3.6 x 10^-7 M (0.11 µg/mL) in rats. In humans, the concentration at half-maximal inhibition of plasma ACE activity was 53 ng/mL. While direct comparison is difficult due to varying experimental conditions, this positions pentoprilat as a potent ACE inhibitor. For reference, in vitro IC50 values for captopril are reported to be in the range of 20-35 nM, suggesting higher in vitro potency for captopril.

Evidence DimensionACE Inhibition Potency (IC50)
Target Compound DataPentoprilat (active metabolite): 3.6 x 10^-7 M (in rats); 53 ng/mL (in humans)
Comparator Or BaselineCaptopril: ~20-35 nM (in vitro)
Quantified DifferencePentoprilat is a potent ACE inhibitor, though in vitro data suggests captopril may be more potent.
ConditionsIn vivo studies in rats and humans for pentoprilat; in vitro studies for captopril.

Pentopril provides a well-characterized in vivo ACE inhibitor with a defined potency, suitable for studies where the biological effect in a living system is the primary focus.

In Vivo Studies Requiring Rapid Onset of ACE Inhibition

Due to its rapid conversion to the active metabolite pentoprilat, Pentopril is well-suited for in vivo animal studies where a quick and predictable onset of ACE inhibition is required following administration. This allows for more precise timing of experimental interventions and measurements.

Comparative Pharmacology Studies of Non-Sulfhydryl vs. Sulfhydryl ACE Inhibitors

As a non-sulfhydryl ACE inhibitor, Pentopril serves as an ideal comparator to sulfhydryl-containing inhibitors like captopril. This allows researchers to investigate the specific roles of the thiol group in the therapeutic or off-target effects of ACE inhibitors.

Development of Novel Formulations and Drug Delivery Systems

The prodrug nature of Pentopril makes it an interesting candidate for the development of novel drug delivery systems. Its pharmacokinetic profile can be potentially modulated through formulation strategies to achieve specific release profiles and targeted delivery of the active metabolite, pentoprilat.

Use as a Reference Standard in Analytical Method Development

Given its defined chemical structure and role as a prodrug, Pentopril can be used as a reference standard in the development and validation of analytical methods for the detection and quantification of ACE inhibitors and their metabolites in biological matrices.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

333.15762283 g/mol

Monoisotopic Mass

333.15762283 g/mol

Heavy Atom Count

24

UNII

Z99269057A

Wikipedia

Pentopril

Dates

Last modified: 02-18-2024

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